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molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No. B183230
M. Wt: 207.15 g/mol
InChI Key: OPRFQUCZHDBZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162308

Procedure details

A solution of potassium t-butoxide (4.5 g, 0.04 mol) in tetrahydrofuran is treated dropwise with a solution of ethyl 4-(trifluoromethyl)pyrrole-3-carboxylate (8.3 g, 0.04 mol) in tetrahydrofuran over a 20 minute period at 20°-25° C., stirred for 30 minutes, treated dropwise with methyl iodide (5.7 g, 0.04 mol), stirred at room temperature for 24 hours and poured into water. The resultant mixture is extracted with ether and the combined extracts are washed with brine, dried (MgSO4) and concentrated in vacuo to afford a brown oil residue. The residue is distilled using a Kugelrohr distillation apparatus to give a gummy solid at 80°-85° C./0.2 mm Hg. The solid is purified using ether and basic alumina to yield the title compound as a clear oil, 6.37 g (72%), identified by NMR and elemental analyses.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[F:7][C:8]([F:20])([F:19])[C:9]1[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][NH:12][CH:13]=1.CI.O>O1CCCC1>[CH3:1][N:12]1[CH:13]=[C:9]([C:8]([F:7])([F:19])[F:20])[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
8.3 g
Type
reactant
Smiles
FC(C=1C(=CNC1)C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture is extracted with ether
WASH
Type
WASH
Details
the combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil residue
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
DISTILLATION
Type
DISTILLATION
Details
a Kugelrohr distillation apparatus
CUSTOM
Type
CUSTOM
Details
to give a gummy solid at 80°-85° C./0.2 mm Hg
CUSTOM
Type
CUSTOM
Details
The solid is purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=C(C(=C1)C(F)(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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